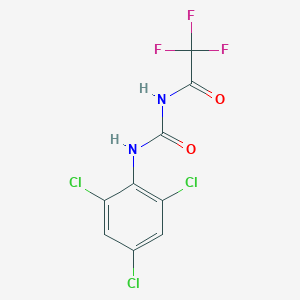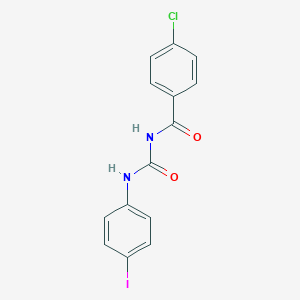![molecular formula C20H18FN5O B284438 7-(3-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284438.png)
7-(3-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, also known as LMTX, is a small molecule drug that has been studied for its potential in the treatment of Alzheimer's disease. LMTX has been found to have a unique mechanism of action that sets it apart from other Alzheimer's disease drugs.
Wirkmechanismus
7-(3-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide works by binding to tau protein and stabilizing it, which prevents it from forming the toxic aggregates that are characteristic of Alzheimer's disease. This mechanism of action is different from other Alzheimer's disease drugs, which target beta-amyloid protein.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in tau protein aggregation, improved cognitive function, and a reduction in neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 7-(3-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is that it has a unique mechanism of action that sets it apart from other Alzheimer's disease drugs. This makes it a potentially valuable addition to the arsenal of drugs available for the treatment of Alzheimer's disease. However, there are also limitations to the use of this compound in lab experiments, including the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
There are a number of future directions for research on 7-(3-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. One potential avenue of research is to investigate its potential in combination with other Alzheimer's disease drugs. Another direction is to explore its potential in other neurodegenerative diseases, such as Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and administration of this compound for the treatment of Alzheimer's disease.
Synthesemethoden
The synthesis of 7-(3-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves a series of chemical reactions that result in the formation of the final product. The synthesis method for this compound has been described in several scientific publications, and involves the use of various reagents and solvents.
Wissenschaftliche Forschungsanwendungen
7-(3-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been the subject of extensive scientific research, particularly in the context of Alzheimer's disease. Studies have shown that this compound has the potential to reduce the accumulation of tau protein in the brain, which is a hallmark of Alzheimer's disease.
Eigenschaften
Molekularformel |
C20H18FN5O |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
7-(3-fluorophenyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H18FN5O/c1-12-6-3-4-9-16(12)25-19(27)17-13(2)24-20-22-11-23-26(20)18(17)14-7-5-8-15(21)10-14/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24) |
InChI-Schlüssel |
HJCLTIPEXBXRKZ-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=CNN3C2C4=CC(=CC=C4)F)C |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=CNN3C2C4=CC(=CC=C4)F)C |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=CC=C4)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-trifluoro-N-[(3-fluorophenyl)carbamoyl]acetamide](/img/structure/B284355.png)

![Sec-butyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284358.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284360.png)
![5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate](/img/structure/B284361.png)
![4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate](/img/structure/B284362.png)


![N-[2,2,2-trichloro-1-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B284369.png)

![2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate](/img/structure/B284374.png)
![2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B284377.png)
![2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B284379.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B284382.png)
